Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of pyrimido-indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-B]indole-2,4(3H,5H)-diones, which are then alkylated at two nitrogen atoms . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-B]indol-4(5H)-ones, which undergo alkylation at the sulfur atom .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes and receptors involved in cellular processes. This can lead to the disruption of cellular functions and ultimately result in cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylates: Used in the synthesis of pyrimido-indole derivatives.
3-aryl-1H-pyrimido[5,4-B]indole-2,4(3H,5H)-diones: Structurally similar compounds with similar biological activities.
3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-B]indol-4(5H)-ones: Another class of related compounds with potential therapeutic applications.
Uniqueness
Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O3S/c1-12-3-8-16-15(9-12)18-19(25-16)20(23-11-22-18)29-10-17(26)24-14-6-4-13(5-7-14)21(27)28-2/h3-9,11,25H,10H2,1-2H3,(H,24,26) |
InChI Key |
YJCZFPBTMBZFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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